molecular formula C10H9BrF2O2 B1486366 Ethyl 2-bromo-4,6-difluorophenylacetate CAS No. 1805104-90-8

Ethyl 2-bromo-4,6-difluorophenylacetate

Cat. No. B1486366
M. Wt: 279.08 g/mol
InChI Key: WCJSELDBQXVGJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position . For instance, a free radical reaction with N-bromosuccinimide (NBS) can be used to introduce a bromine atom .


Physical And Chemical Properties Analysis

Ethyl 2-bromo-4,6-difluorophenylacetate is a liquid . Its molecular formula is C10H9BrF2O2 and it has a molecular weight of 279.08 . It has a boiling point of 112°C and a density of 1.583 g/mL .

Safety And Hazards

Ethyl 2-bromo-4,6-difluorophenylacetate is classified as a skin corrosive and serious eye damage hazard . It is also toxic to aquatic life with long-lasting effects . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding release to the environment .

properties

IUPAC Name

ethyl 2-(2-bromo-4,6-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-2-15-10(14)5-7-8(11)3-6(12)4-9(7)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJSELDBQXVGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-4,6-difluorophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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